
4-(Bromomethyl)-3-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-methylpyridine hydrobromide is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-pyridylcarbinol with phosphorus pentabromide . The product is a white to light yellow powder or crystal .Molecular Structure Analysis
The molecular formula of this compound is C6H6BrN·HBr . The molecular weight is 252.94 .Chemical Reactions Analysis
This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . The melting point ranges from 185.0 to 191.0°C . It is soluble in water .Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-methylpyridine hydrobromide has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as 4-methyl-3-methylpyridine hydrobromide and 4-methyl-3-methylpyridine hydrochloride, which can be used as intermediates in the synthesis of other compounds. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and quinoxalines. Additionally, it has been used in the synthesis of drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-methylpyridine hydrobromide is not fully understood. However, it is believed that it acts as an electron-withdrawing group, which can influence the reactivity of the molecule. This is due to the presence of the bromine atom, which is a strong electron-withdrawing group. This can affect the reactivity of the molecule, making it more or less reactive depending on the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that it may have some effect on the metabolism of certain compounds. Additionally, it has been suggested that it may have some effect on the regulation of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Bromomethyl)-3-methylpyridine hydrobromide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it attractive for use in the laboratory. Additionally, it can be used to synthesize a variety of compounds, making it useful for a wide range of scientific research applications. However, it is important to note that this compound is a hazardous compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 4-(Bromomethyl)-3-methylpyridine hydrobromide. One potential direction is to further explore its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug synthesis and its potential use as an intermediate in the synthesis of other compounds. Finally, further research could be conducted to explore its potential use as an electron-withdrawing group in other reactions.
Métodos De Síntesis
4-(Bromomethyl)-3-methylpyridine hydrobromide can be synthesized using a two-step process. The first step involves the reaction of 3-methylpyridine with bromine in a solution of acetic acid. This reaction yields 4-bromomethyl-3-methylpyridine, which is then treated with hydrobromic acid in order to produce this compound. This method is simple and efficient, making it attractive for use in the laboratory.
Safety and Hazards
4-(Bromomethyl)-3-methylpyridine hydrobromide is classified as a skin corrosive and causes serious eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust, and protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
4-(bromomethyl)-3-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMUDJAXZAOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

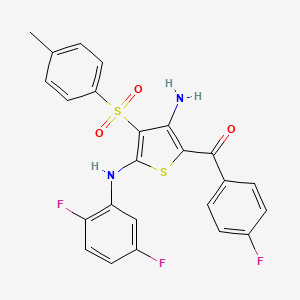
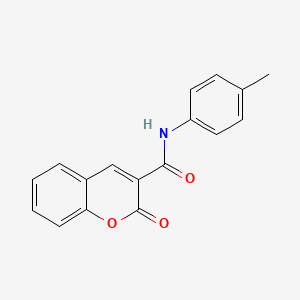
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
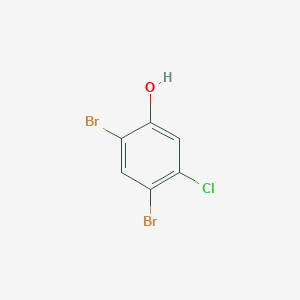
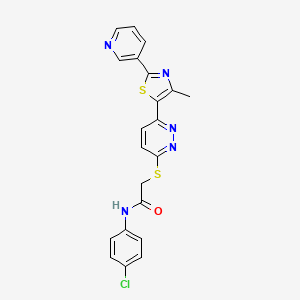
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
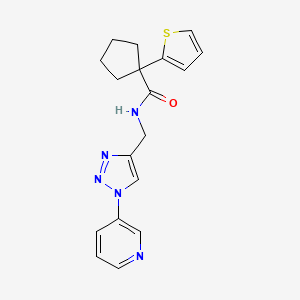
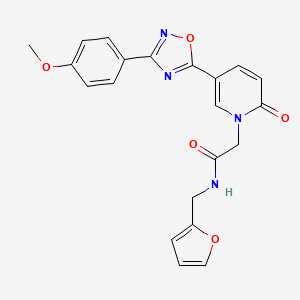

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2791342.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone](/img/no-structure.png)